![molecular formula C19H15ClN4O4S B2488271 5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450341-41-0](/img/structure/B2488271.png)
5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound belongs to a class of substances known for their complex synthesis and diverse chemical and physical properties. Such compounds have been studied for various applications, including their potential roles in medicinal chemistry and materials science. Their intricate structures necessitate detailed analyses to understand their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, often starting with base molecules that are modified through reactions such as alkylation, acylation, and condensation. For instance, Kato et al. (1992) describe the synthesis of benzamides with potent in vivo activity, which might share synthesis pathways or strategies applicable to our compound of interest (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure is typically elucidated using spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside X-ray diffraction for crystal structure determination. Shestopalov et al. (2003) demonstrated the use of X-ray diffraction to establish the molecular and crystal structure of a compound, which is critical for understanding the compound's chemical behavior (Shestopalov et al., 2003).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present in the molecule. Reactions such as nucleophilic substitution, electrophilic addition, and others are common, depending on the compound's functional groups. For example, studies by Viji et al. (2020) on molecular docking and quantum chemical calculations provide insights into the reactivity and potential interactions of similar compounds (Viji et al., 2020).
Applications De Recherche Scientifique
Cytotoxicity and Anticancer Potential
Antibacterial Activity
Another area of research involves the synthesis, characterization, and evaluation of novel derivatives for antibacterial activity. A study on 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity, especially compound 4b, against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae with MICs ranging from 22.4 to 30.0 μg/mL (N. P. Rai, V. Narayanaswamy, S. Shashikanth, P. Arunachalam, 2009).
Antiviral and Gastrokinetic Activities
Further investigations include the development of benzamide-based derivatives for their antiviral and gastrokinetic activities. Novel benzamides have been synthesized and evaluated as selective and potent gastrokinetic agents, showing significant in vivo gastric emptying activity in rats and mice, indicating potential therapeutic applications for gastrointestinal disorders (S. Kato, T. Morie, H. Harada, N. Yoshida, J. Matsumoto, 1992).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c1-28-17-7-2-11(20)8-14(17)19(25)21-18-15-9-29-10-16(15)22-23(18)12-3-5-13(6-4-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXQCNFIRYBTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


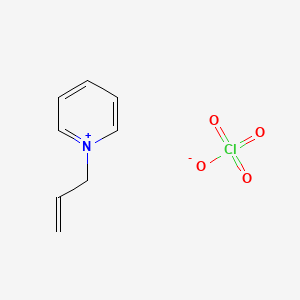
![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)

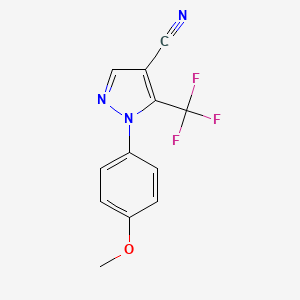
![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)
![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)
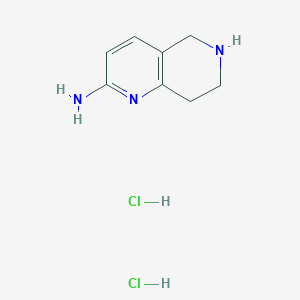
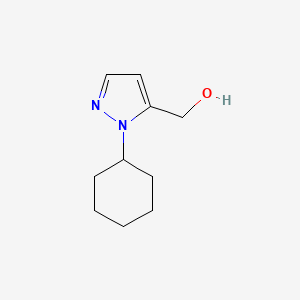
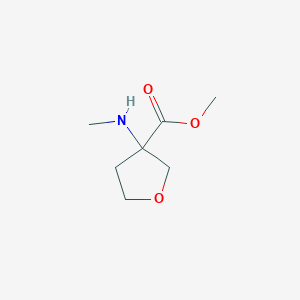
![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)